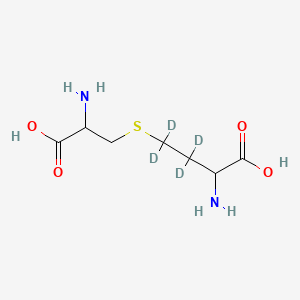

DL-Cystathionine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |

InChI Key |

ILRYLPWNYFXEMH-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of DL-Cystathionine-d4 in the Transsulfuration Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the transsulfuration pathway and the critical role of the stable isotope-labeled compound, DL-Cystathionine-d4, in its study. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies used to investigate this vital metabolic route.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a central metabolic route that facilitates the conversion of methionine to cysteine. This pathway is crucial for the synthesis of glutathione, a major endogenous antioxidant, and for the regulation of homocysteine levels, an amino acid implicated in cardiovascular disease when elevated. The two key enzymes governing this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][2] Dysregulation of the transsulfuration pathway has been linked to various pathological conditions, including non-alcoholic fatty liver disease and neurodegenerative disorders.[3]

The Function of this compound in Transsulfuration Pathway Research

This compound is a deuterated form of cystathionine, an intermediate in the transsulfuration pathway. Its primary application in research is as an internal standard for the quantitative analysis of endogenous cystathionine using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is essential for accurate quantification as it corrects for variations in sample preparation, extraction efficiency, and matrix effects during analysis.[5]

Beyond its role as an internal standard for static measurements, this compound and other stable isotope-labeled compounds are invaluable tools for metabolic flux analysis. By introducing a labeled tracer into a biological system, researchers can track the movement of atoms through the transsulfuration pathway, providing insights into the dynamic regulation of this metabolic route under various physiological and pathological conditions.

Quantitative Data from Studies Utilizing this compound

The following tables summarize quantitative data from studies that have employed this compound or related deuterated standards in the analysis of the transsulfuration pathway.

| Parameter | Value | Biological Matrix | Analytical Method | Reference |

| Internal Standard Concentration | 3.3 µmol/L | Human Plasma | LC-MS/MS | |

| Calibration Range | Varies by analyte; e.g., Cystathionine: 2.5-100 µM | Biological Fluids | LC-MS/MS | |

| Intra-assay CV for CBS activity | 5.2% | Fibroblasts | LC-MS/MS | |

| Inter-assay CV for CBS activity | 14.7% | Fibroblasts | LC-MS/MS |

Table 1: Quantitative Parameters for Cystathionine Analysis using Deuterated Internal Standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

| 3,3-²H-Cystathionine | 481.3 | 230.3 | 3,3,4,4-²H-Cystathionine | |

| Cystathionine (unlabeled) | 479.3 | 230.3 | 3,3,4,4-²H-Cystathionine | |

| 3,3,4,4-²H-Cystathionine (IS) | 483.3 | 234.3 | N/A |

Table 2: Exemplary Mass Spectrometry Transitions for Cystathionine Analysis.

Experimental Protocols

Measurement of Cystathionine β-Synthase (CBS) Activity in Human Plasma

This protocol is adapted from a method for determining CBS activity by measuring the formation of a deuterated product from a deuterated substrate, with this compound used as an internal standard.

Materials:

-

Human plasma samples

-

Deuterated serine (2,3,3-²H serine)

-

Homocysteine thiolactone

-

Tris-HCl buffer (pH 8.6)

-

Dithiothreitol (DTT)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

S-adenosyl-L-methionine (SAM) (optional, for activation studies)

-

Internal Standard Solution: this compound (e.g., 3.3 µmol/L) in an appropriate solution for stopping the reaction and for solid-phase extraction (e.g., as provided in a commercial kit).

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 20 µL of plasma, add the reaction mixture containing buffer, DTT, and the deuterated serine substrate.

-

Reaction Initiation: Start the enzymatic reaction by adding a freshly prepared solution of homocysteine (from homocysteine thiolactone). For activation studies, SAM can be included in the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

Reaction Termination: Stop the reaction by adding 100 µL of the Internal Standard Solution containing this compound. The acidic nature of this solution will denature the enzyme and halt the reaction.

-

Extraction and Derivatization: Proceed with solid-phase extraction and derivatization of the amino acids as per the instructions of a commercial kit (e.g., EZ:faast). This typically involves a solid-phase extraction step, derivatization (e.g., with propyl chloroformate), and extraction into an organic solvent.

-

LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

-

Data Analysis: Quantify the deuterated product (3,3-²H-cystathionine) by monitoring the specific precursor-to-product ion transitions (e.g., m/z 481.3 → 230.3). Normalize the signal to that of the this compound internal standard (e.g., m/z 483.3 → 234.3). Calculate the enzyme activity based on the amount of product formed over time per volume of plasma.

General Protocol for Quantification of Cystathionine in Biological Samples

This protocol provides a general workflow for the quantification of cystathionine in biological matrices like plasma or cell extracts.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound internal standard solution

-

Protein precipitation agent (e.g., methanol, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Thawing: Thaw frozen samples to room temperature.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to each sample. Vortex thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatographic method to separate cystathionine from other matrix components.

-

Data Analysis: Quantify endogenous cystathionine by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gaseous inhibition of the transsulfuration pathway by cystathionine β-synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

DL-Cystathionine-d4 as a Tracer for Metabolic Flux Analysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the application of DL-Cystathionine-d4 as a stable isotope tracer for metabolic flux analysis, with a specific focus on the transsulfuration pathway. This document outlines the core biochemical principles, detailed experimental protocols, data presentation, and the visualization of relevant pathways and workflows.

Introduction to Metabolic Flux Analysis and this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing an isotopically labeled substrate (a tracer) into a cellular system, researchers can track the atoms as they are incorporated into downstream metabolites.[2] This provides a dynamic view of metabolic pathway activity, which is often more informative than static measurements of metabolite concentrations.[3]

Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be safely used in a variety of experimental models, from cell cultures to in vivo studies in animals and humans.[2] The incorporation of these heavy isotopes into metabolites results in a mass shift that can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This compound is a deuterated form of cystathionine, a key intermediate in the transsulfuration pathway. Its formal chemical name is S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4. The four deuterium atoms are located on the homocysteine portion of the molecule. This specific labeling makes it an ideal tracer for studying the flux from homocysteine to cysteine. When this compound is introduced into a system, it is metabolized by the enzyme Cystathionine γ-lyase (CGL), producing cysteine-d4. The detection and quantification of cysteine-d4 and its fractional enrichment in the total cysteine pool allow for the calculation of the rate of cysteine synthesis via this pathway.

The Transsulfuration Pathway

The transsulfuration pathway is a central metabolic route that connects methionine metabolism to cysteine synthesis. It plays a critical role in regulating levels of homocysteine, a potentially toxic amino acid, and in supplying cysteine for the synthesis of proteins, glutathione (GSH), and other essential sulfur-containing compounds.

The two key enzymes in this pathway are:

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CGL or CSE): This enzyme catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The use of this compound specifically probes the activity of CGL. By supplying the labeled substrate, the flux through the second step of the pathway can be directly measured.

Caption: Metabolic flux through the transsulfuration pathway using this compound.

Experimental Design and Protocols

A successful metabolic flux experiment requires careful planning and execution. The following sections provide a synthesized protocol for a cell culture-based experiment, adapted from general stable isotope tracing methodologies and methods for related deuterated compounds.

General Experimental Workflow

The overall process involves introducing the tracer, allowing it to be metabolized, quenching metabolic activity, extracting metabolites, and analyzing the samples by LC-MS/MS.

Caption: A typical experimental workflow for stable isotope tracing experiments.

Detailed Protocol: In Vitro Cell Culture

This protocol is a template and should be optimized for specific cell lines and experimental questions.

Materials:

-

Cells of interest

-

Standard cell culture media and supplements (e.g., DMEM, FBS)

-

Dialyzed FBS (to reduce background levels of unlabeled amino acids)

-

Custom media lacking standard cystine/methionine

-

This compound (Tracer)

-

80% Methanol/Water solution, pre-chilled to -80°C (Quenching/Extraction buffer)

-

Phosphate-buffered saline (PBS), chilled to 4°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and grow to approximately 80% confluency in standard culture medium. Include triplicate wells for each condition and time point.

-

Media Preparation: Prepare the labeling medium. This is typically a custom base medium (e.g., DMEM without methionine and cysteine) supplemented with dialyzed FBS, glutamine, and a defined concentration of the this compound tracer. A starting concentration of 100-200 µM is recommended, but should be optimized.

-

Tracer Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells once with pre-warmed, sterile PBS.

-

Add the pre-warmed labeling medium containing this compound to the wells.

-

Incubate for a predetermined time course. For steady-state analysis, 6-24 hours is common. For dynamic analysis, shorter time points (e.g., 0, 15, 30, 60, 120 minutes) are used.

-

-

Metabolic Quenching and Metabolite Extraction:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Place the plate on dry ice to cool it quickly.

-

Wash the cell monolayer once with 1 mL of ice-cold PBS to remove extracellular tracer. Aspirate completely.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well.

-

Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Collection:

-

Scrape the cell lysate from the plate surface using a cell scraper.

-

Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

-

Final Sample Preparation:

-

Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator or a stream of nitrogen.

-

Store the dried metabolite pellets at -80°C until analysis.

-

Just prior to LC-MS/MS analysis, reconstitute the dried pellets in a suitable solvent (e.g., 50-100 µL of a 50:50 acetonitrile:water solution).

-

LC-MS/MS Analysis

Analysis of deuterated amino acids is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for separating these polar compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Suggested LC-MS/MS Parameters (to be optimized):

| Parameter | Suggested Setting |

| LC Column | HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of cystathionine and cysteine |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |

MRM Transitions (Predicted):

The exact m/z values should be confirmed by direct infusion of standards.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |

| Cystathionine (unlabeled) | 223.07 | ~134.0 (loss of homocysteine fragment) | For monitoring background levels |

| This compound | 227.09 | ~134.0 (loss of d4-homocysteine fragment) | Tracer monitoring |

| Cysteine (unlabeled) | 122.03 | ~76.0 (loss of HCOOH and NH3) | Product monitoring |

| Cysteine-d4 | 126.05 | ~80.0 (loss of HCOOH and NH3) | Labeled product monitoring |

Data Analysis and Presentation

After acquiring the LC-MS/MS data, the peak areas for the labeled (M+4) and unlabeled (M+0) forms of cysteine are integrated.

Fractional Enrichment (FE): The fractional enrichment represents the proportion of the metabolite pool that has been newly synthesized from the tracer. It is calculated as:

FE (%) = [Peak Area (Cysteine-d4)] / [Peak Area (Cysteine-d4) + Peak Area (Cysteine)] * 100

Quantitative Flux Data: While a full metabolic flux analysis requires complex computational modeling, the activity of the transsulfuration pathway can be represented by rates of production of its key outputs. The data below, derived from studies on murine tissues, quantifies the rate of hydrogen sulfide (H₂S) generation, another product of CBS and CGL activity, and serves as a strong proxy for pathway flux.

Table 1: H₂S Production Rates by Transsulfuration Enzymes in Murine Tissues Data represents the capacity of tissue extracts to generate H₂S under saturating substrate conditions (20 mM cysteine and 20 mM homocysteine).

| Tissue | Enzyme Contribution | H₂S Production Rate (nmol/min/g tissue) |

| Liver | CBS (Cystathionine β-synthase) | ~590 |

| CGL (Cystathionine γ-lyase) | ~590 | |

| Total | ~1180 | |

| Kidney | CBS | ~157 |

| CGL | ~39 | |

| Total | ~196 | |

| Brain | CBS | ~19 |

| CGL | ~1 | |

| Total | ~20 |

Source: Adapted from Singh et al., Antioxidants & Redox Signaling, 2011.

This table clearly shows the significant differences in transsulfuration pathway capacity across different tissues, with the liver exhibiting the highest activity. Such quantitative data is the ultimate goal of a metabolic flux experiment.

Conclusion

This compound is a valuable tool for dissecting the activity of the transsulfuration pathway. By specifically tracing the flux from cystathionine to cysteine, it allows researchers to quantify the activity of Cystathionine γ-lyase in various biological contexts. This technical guide provides a comprehensive framework for designing, executing, and analyzing data from such tracer experiments. The provided protocols and data serve as a robust starting point for scientists in academic research and drug development to investigate the critical role of cysteine metabolism in health and disease.

References

An In-depth Technical Guide to DL-Cystathionine-d4: Chemical and Physical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Cystathionine-d4, a crucial tool in metabolomics and clinical research. This document details its fundamental characteristics, provides insights into its application as an internal standard, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of DL-Cystathionine, an intermediate in the transsulfuration pathway that connects methionine and cysteine metabolism. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1] Below is a summary of its key properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | [2] |

| Synonyms | DL-Allocystathionine-d4 | [2] |

| Molecular Formula | C₇H₁₀D₄N₂O₄S | [2][3] |

| Molecular Weight | 226.29 g/mol | |

| CAS Number | 146764-57-0 | |

| Appearance | White to off-white solid | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Isotopic Enrichment | 99.6% | |

| Solubility | Slightly soluble in water. Soluble in PBS (pH 7.2) at 0.25 mg/mL. | |

| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. In solvent, store at -80°C for 6 months or -20°C for 1 month. |

Table 2: Physical Properties of Unlabeled DL-Cystathionine (for reference)

| Property | Value | Source(s) |

| Melting Point | 281°C | |

| Boiling Point | 481°C at 760 mmHg | |

| Density | 1.43 g/cm³ |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a detailed methodology for the analysis of cystathionine in biological samples, adapted from established protocols.

Quantification of Cystathionine in Dried Blood Spots by LC-MS/MS

This protocol describes the simultaneous determination of cystathionine, total homocysteine, and methionine.

2.1.1. Sample Preparation

-

A 3.2 mm punch from a dried blood spot (DBS) sample is placed into a well of a 96-well plate.

-

To each well, add 100 µL of an extraction solution containing the isotopically labeled internal standards, including this compound. The extraction solution consists of methanol, 0.1% formic acid, and 0.5 mol/L dithiothreitol (DTT) to reduce disulfide bonds.

-

The plate is sealed and agitated for 45 minutes at room temperature.

-

Following extraction, the supernatant is transferred to a new 96-well plate for analysis.

2.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC): The extract is injected into an LC system. Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with a small percentage of formic acid to improve ionization.

-

Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). The specific precursor-to-product ion transitions for both the analyte (cystathionine) and the internal standard (this compound) are monitored for quantification.

Signaling Pathways and Experimental Workflows

The Transsulfuration Pathway

DL-Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids. This pathway converts homocysteine, a potentially toxic metabolite, into cysteine, a precursor for the major intracellular antioxidant glutathione.

The Transsulfuration Pathway

Experimental Workflow for Metabolomics using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is fundamental for accurate quantification in metabolomics studies. The workflow ensures that variations during sample preparation and analysis are accounted for, leading to reliable results.

Quantitative Metabolomics Workflow

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general approach for the synthesis of L-cystathionine has been described and can be adapted for the introduction of deuterium labels. The synthesis typically involves the thioalkylation of a protected cysteine derivative with a protected and labeled homocysteine precursor. For this compound, a likely precursor would be a deuterated derivative of homoserine or a related compound where the deuterium atoms are incorporated at the 3 and 4 positions.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, clinical diagnostics, and drug development. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable the accurate and precise quantification of endogenous cystathionine. This guide provides the foundational technical information required for the effective utilization of this compound in advanced research applications.

References

Synthesis and Isotopic Purity of DL-Cystathionine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of DL-Cystathionine-d4. This deuterated analog of cystathionine is a valuable tool in metabolic research, particularly in studies involving the transsulfuration pathway, and as an internal standard in mass spectrometry-based quantification of cystathionine. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for verifying the isotopic enrichment of the final product.

Introduction

Cystathionine is a key intermediate in the biosynthesis of cysteine from homocysteine.[1] The use of stable isotope-labeled compounds, such as this compound, is crucial for tracing metabolic pathways and for accurate quantification in complex biological matrices.[2] The deuterium labeling at the 3,3,4,4-positions of the homocysteine moiety provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound in mass spectrometry analysis.

This guide details a feasible synthetic approach starting from the commercially available deuterated precursor, DL-Homocysteine-3,3,4,4-d4. The subsequent analysis of isotopic purity is critical to ensure the reliability of experimental results.[3]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of DL-Homocysteine-3,3,4,4-d4 with a suitable protected serine derivative, such as 2-amino-3-chloropropanoic acid hydrochloride, under alkaline conditions.[4] This method is based on established procedures for the synthesis of non-labeled cystathionine stereoisomers.[4]

Reaction Scheme:

The key to this synthesis is the availability of the deuterated starting material, DL-Homocysteine-3,3,4,4-d4, which can be sourced from various chemical suppliers.

Materials and Reagents

| Reagent | Supplier | Purity |

| DL-Homocysteine-3,3,4,4-d4 | e.g., CDN Isotopes | 98% |

| DL-2-amino-3-chloropropanoic acid hydrochloride | Sigma-Aldrich | ≥98% |

| Sodium Hydroxide (NaOH) | Fisher Scientific | ≥97% |

| Hydrochloric Acid (HCl), concentrated | VWR Chemicals | 37% |

| Deionized Water (H2O) | In-house | - |

| Ethanol (EtOH) | Sigma-Aldrich | ≥99.5% |

| Diethyl ether | Fisher Scientific | ≥99% |

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactants:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of DL-Homocysteine-3,3,4,4-d4 in 20 mL of deionized water.

-

In a separate beaker, dissolve 1.2 g of DL-2-amino-3-chloropropanoic acid hydrochloride in 20 mL of deionized water.

-

-

Reaction Setup:

-

Place the flask containing the DL-Homocysteine-d4 solution in an ice bath and stir magnetically.

-

Slowly add a 2 M sodium hydroxide solution to the homocysteine solution to adjust the pH to approximately 8.5-9.0.

-

-

Condensation Reaction:

-

Slowly add the solution of DL-2-amino-3-chloropropanoic acid hydrochloride to the stirring homocysteine solution.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 2 M sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, acidify the solution to pH 5.5-6.0 with 1 M hydrochloric acid.

-

Concentrate the solution under reduced pressure to approximately half its original volume.

-

Add an equal volume of ethanol to the concentrated solution to precipitate the crude product.

-

Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with a cold ethanol/water (1:1) mixture, followed by diethyl ether.

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.

-

Dry the final product under vacuum.

-

Isotopic Purity Assessment

The determination of isotopic purity is essential to validate the synthesis and to ensure the suitability of the labeled compound for its intended application. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Mass Spectrometry

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography is recommended.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., water with 0.1% formic acid).

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Use a suitable chromatographic method to separate the analyte from any potential impurities.

-

Acquire full-scan mass spectra in positive ion mode over a mass range that includes the expected masses of the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of DL-Cystathionine-d0 (m/z 223.07) and this compound (m/z 227.09).

-

Analyze the isotopic cluster of the d4 peak to determine the relative abundance of the d0, d1, d2, and d3 species.

-

Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all isotopic species.

-

Expected Quantitative Data:

| Species | Expected [M+H]+ (m/z) | Relative Abundance (%) |

| DL-Cystathionine-d0 | 223.07 | < 2% |

| DL-Cystathionine-d1-d3 | 224.08 - 226.09 | Variable (low) |

| This compound | 227.09 | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium incorporation and assess the extent of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of D2O.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the 3 and 4 positions of the homocysteine moiety (typically in the range of 2.0-2.8 ppm) will confirm successful deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the deuterium spectrum corresponding to the chemical shifts of the deuterated positions will directly confirm the incorporation of deuterium.

-

Reference ¹H NMR Data for L-Cystathionine (in D2O):

| Proton Assignment | Chemical Shift (ppm) |

| H-2 | ~3.9 |

| H-3 | ~2.1-2.2 |

| H-4 | ~2.7 |

| H-2' | ~3.8 |

| H-3' | ~3.1 |

Note: The exact chemical shifts can vary depending on the pH and concentration.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Analysis Workflow

Caption: Workflow for the isotopic purity analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route is based on established chemical principles and utilizes a commercially available deuterated precursor. The detailed protocols for synthesis and analysis are intended to enable researchers to produce and validate this important metabolic tracer for their studies. Adherence to rigorous analytical procedures is paramount to ensure the quality and reliability of the synthesized this compound.

References

The Role of DL-Cystathionine-d4 in Elucidating Sulfur Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of sulfur metabolism, pivotal for cellular homeostasis, redox regulation, and the synthesis of essential biomolecules, presents a significant area of study in biomedical research and drug development. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic pathways. This technical guide focuses on the application of DL-Cystathionine-d4, a deuterated stable isotope of cystathionine, in the investigation of sulfur metabolism. By tracing the metabolic fate of this labeled intermediate, researchers can gain profound insights into the kinetics and regulation of key enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), and quantify the flux through the transsulfuration pathway. This document provides a comprehensive overview of the function of this compound, detailed experimental protocols for its use in cell culture-based tracer studies and enzyme assays, and a summary of relevant quantitative data. Furthermore, it includes visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of these methodologies.

Introduction to Sulfur Metabolism and the Significance of Cystathionine

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to a myriad of cellular processes.[1] The transsulfuration pathway serves as a central hub in sulfur metabolism, connecting the methionine cycle to cysteine biosynthesis.[2][3] In this pathway, homocysteine, a product of the methionine cycle, condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS).[4] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia.[3] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant, as well as taurine and other vital sulfur-containing compounds.

Dysregulation of the transsulfuration pathway is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, understanding the dynamics of this pathway is of paramount importance for identifying novel therapeutic targets and developing effective treatment strategies.

This compound as a Tool in Metabolic Research

Stable isotope labeling is a powerful technique for tracking the flow of metabolites through biochemical pathways. This compound is a valuable tool in this context for several key reasons:

-

Metabolic Tracer: When introduced into a biological system, this compound acts as a tracer, allowing researchers to follow the metabolic fate of cystathionine. By using mass spectrometry to detect the incorporation of deuterium into downstream metabolites such as cysteine and glutathione, the activity of CGL and the overall flux through the latter part of the transsulfuration pathway can be quantified.

-

Internal Standard: In quantitative mass spectrometry-based analyses, isotopically labeled compounds are the gold standard for internal standards. This compound can be added to biological samples at a known concentration to accurately quantify the endogenous levels of unlabeled cystathionine, correcting for variations in sample preparation and instrument response.

-

Enzyme Kinetic Studies: this compound can be used as a substrate in in vitro enzyme assays to study the kinetics of CGL. By measuring the rate of formation of deuterated cysteine, the catalytic efficiency of the enzyme can be determined under various conditions.

Quantitative Data from Stable Isotope Tracing Studies

Table 1: Cystathionine β-Synthase (CBS) Activity in Different Cell Types

| Cell Type | CBS Activity (nmol/h x mg protein) | Reference |

| Wildtype Fibroblasts | 8.5 - 27.0 | |

| Heterozygous Fibroblasts | 4.2 - 13.4 | |

| Homozygous Deficient Fibroblasts | 0.0 - 0.7 | |

| Rat Liver Lysates (Low Met Diet) | 58.0 (median) | |

| Rat Liver Lysates (High Met Diet) | 71.5 (median) |

Table 2: Kinetic Parameters of Human Cystathionine β-Synthase (hCBS)

| Substrate | Km (mM) | kcat (s-1) | Reference |

| L-Serine | 1.2 ± 0.2 | 1.3 ± 0.1 | |

| Cysteamine | 5.6 ± 2.2 | 1.3 ± 0.1 |

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in studying sulfur metabolism.

Protocol for this compound Tracer Study in Cell Culture

This protocol outlines the steps for tracing the metabolic fate of this compound in a cultured cell line.

1. Cell Culture and Isotope Labeling:

- Culture cells of interest to mid-log phase in standard growth medium.

- Prepare labeling medium by supplementing the base medium (e.g., DMEM without cystine and methionine) with dialyzed fetal bovine serum and all necessary amino acids, except for cystathionine.

- Spike the labeling medium with a known concentration of this compound (e.g., 100 µM).

- Aspirate the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the pre-warmed labeling medium containing this compound to the cells.

- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).

2. Metabolite Extraction:

- At each time point, place the culture plates on ice and aspirate the labeling medium.

- Quickly wash the cells twice with ice-cold PBS.

- Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Vortex the tubes vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

- Transfer the supernatant containing the metabolites to a new tube.

- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

- Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Use a suitable chromatography column (e.g., a HILIC or C18 column) to separate the metabolites.

- Set up the mass spectrometer to monitor the mass transitions for unlabeled and deuterated cystathionine, cysteine, and glutathione.

- Cystathionine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

- This compound: Precursor ion (m/z+4) -> Product ion (m/z+4)

- Cysteine (from d4-Cystathionine): Precursor ion (m/z+2) -> Product ion (m/z+2) - Note: The specific mass shift will depend on which part of the cystathionine molecule is deuterated and how it is cleaved.

- Glutathione (from d4-Cystathionine): Precursor ion (m/z+2) -> Product ion (m/z+2)

- Analyze the data to determine the fractional enrichment of the deuterated label in the downstream metabolites over time.

Protocol for Cystathionine γ-Lyase (CGL) Enzyme Activity Assay

This protocol describes an in vitro assay to measure the activity of CGL using this compound as a substrate.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Prepare a stock solution of this compound in the reaction buffer.

- Prepare a solution of purified CGL enzyme or cell/tissue lysate containing CGL activity.

2. Enzyme Reaction:

- In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (e.g., ranging from 0.1 to 10 mM for kinetic studies), and pyridoxal 5'-phosphate (PLP), a cofactor for CGL.

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding the CGL enzyme solution.

- Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding an equal volume of an acidic solution (e.g., 10% trichloroacetic acid).

3. Sample Preparation and Analysis:

- Centrifuge the stopped reaction mixture to pellet precipitated protein.

- Transfer the supernatant to a new tube for LC-MS/MS analysis.

- Analyze the samples for the formation of deuterated cysteine as described in the previous protocol.

- Quantify the amount of product formed and calculate the enzyme activity (e.g., in nmol of product/min/mg of protein).

Visualizing Metabolic Pathways and Experimental Workflows

Signaling Pathways

Caption: The Transsulfuration Pathway in Sulfur Metabolism.

Experimental Workflows

Caption: Workflow for a Stable Isotope Tracer Experiment.

Conclusion

This compound is a versatile and powerful tool for the detailed investigation of sulfur metabolism. Its application as both a metabolic tracer and an internal standard enables researchers to dissect the complexities of the transsulfuration pathway with high precision and accuracy. The methodologies outlined in this guide provide a framework for designing and executing experiments to quantify enzyme kinetics, measure metabolic flux, and ultimately gain a deeper understanding of the role of sulfur metabolism in health and disease. For professionals in drug development, these techniques can be instrumental in identifying and validating novel therapeutic targets within this critical metabolic network.

References

- 1. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 3. Cystathionine - Wikipedia [en.wikipedia.org]

- 4. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Amino Acid Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, within amino acid intermediates offers a powerful tool across a spectrum of scientific disciplines. This technical guide delves into the core biological significance of deuterated amino acid intermediates, exploring their profound impact on drug development, metabolic research, and advanced analytical methodologies. By leveraging the kinetic isotope effect (KIE), researchers can modulate metabolic pathways, enhance the pharmacokinetic profiles of therapeutic agents, and elucidate complex biological mechanisms. This document provides a comprehensive overview of the synthesis, analysis, and application of these unique molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing the full potential of deuteration.

Introduction: The Deuterium Advantage in Amino Acid Chemistry

Deuterium, an isotope of hydrogen possessing a neutron in addition to a proton, forms a stronger covalent bond with carbon compared to protium (¹H). This seemingly subtle difference, known as the kinetic isotope effect (KIE), is the cornerstone of the utility of deuterated compounds in biological systems.[1][2] When a carbon-hydrogen bond is involved in the rate-determining step of a reaction, its replacement with a carbon-deuterium bond can significantly slow down the reaction rate.[2] In the context of amino acid intermediates, this effect has far-reaching implications, from altering enzymatic metabolism to stabilizing protein structures.[3][4]

Deuterated amino acids serve as invaluable tools in various research domains:

-

Drug Development: Enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drugs and other therapeutics.

-

Metabolic Research: Tracing the metabolic fate of amino acids and elucidating biosynthetic pathways.

-

Structural Biology: Aiding in the structural determination of proteins and other biomolecules through techniques like NMR spectroscopy and neutron diffraction.

-

Analytical Chemistry: Serving as stable isotope-labeled internal standards for precise quantification in mass spectrometry.

This guide will explore these applications in detail, providing the necessary technical information for their practical implementation.

The Kinetic Isotope Effect: A Quantitative Perspective

The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. The magnitude of the KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). For C-H bond cleavage, the theoretical maximum for kH/kD is around 7 at room temperature, although values of 6-10 are often cited.

Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the vibrational modes of the transition state.

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Amino Acids

| Enzyme | Substrate | Isotopic Substitution | kH/kD | Reference |

| D-Amino Acid Oxidase | D-Alanine | α-deuteration | 9.1 ± 1.5 (at low pH) | |

| D-Amino Acid Oxidase | D-Alanine | α-deuteration | 2.3 ± 0.3 (at high pH) | |

| D-Amino Acid Oxidase | D-Serine | α-deuteration | 4.75 | |

| D-Amino Acid Oxidase | Glycine | α-deuteration | 3.1 (at pH 10.7) |

This table summarizes experimentally observed primary kinetic isotope effects for the enzymatic oxidation of deuterated amino acids.

Applications in Drug Discovery and Development

The incorporation of deuterium into amino acid intermediates of drug candidates can significantly improve their therapeutic profiles. This strategy, often termed "deuterium switching," leverages the KIE to slow down metabolic degradation, thereby enhancing drug exposure and potentially reducing dosing frequency and off-target toxicity.

Enhancing Metabolic Stability

Many drugs, including peptide-based therapeutics, are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes. If the initial step of this metabolic cascade involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can substantially decrease the rate of metabolism. This leads to a longer biological half-life and increased overall exposure of the active pharmaceutical ingredient (API).

Modulating Metabolic Pathways

Deuteration can also redirect metabolic pathways. By blocking a primary metabolic route, the drug may be shunted towards alternative, potentially less toxic, metabolic pathways. This can lead to a cleaner safety profile and improved tolerability. The FDA's approval of deutetrabenazine, a deuterated version of tetrabenazine for the treatment of Huntington's disease, serves as a landmark example of this successful strategy.

Caption: Metabolic shunting due to the kinetic isotope effect.

Role in Elucidating Biological Mechanisms

Deuterated amino acids are indispensable tools for probing enzymatic reaction mechanisms and mapping complex metabolic networks.

Mechanistic Enzymology

By synthesizing amino acids with deuterium labels at specific positions, researchers can determine whether a particular C-H bond is broken during an enzymatic reaction. The magnitude of the observed KIE can provide insights into the transition state of the reaction. For example, a large primary KIE is indicative of a transition state where the C-H bond is significantly weakened.

Metabolic Tracing

Stable isotope labeling with deuterium allows for the tracing of metabolic pathways without the need for radioactive isotopes. Cells or organisms can be fed deuterated amino acids, and their incorporation into downstream metabolites can be monitored by mass spectrometry or NMR. This approach is crucial for understanding amino acid metabolism in both healthy and diseased states.

Caption: Workflow for metabolic tracing using deuterated amino acids.

Impact on Protein Structure and Function

While often considered non-perturbing, deuteration can have subtle but measurable effects on protein structure, stability, and dynamics.

Protein Stability

The effect of deuteration on protein stability is complex. Solvation in D₂O is known to have a stabilizing effect on proteins. However, deuteration of non-exchangeable aliphatic and aromatic side chains has been shown to be destabilizing in some cases.

Table 2: Effect of Deuteration on Protein Thermal Stability

| Protein | Deuteration Condition | Technique | Change in Melting Temperature (Tm) | Reference |

| Various Proteins | Incubation in D₂O | Thermal Unfolding Assays | +2-4 K | |

| Phycocyanin | Non-exchangeable side chains | Not specified | Destabilization | |

| Glutathione S-transferase | Non-exchangeable side chains | Not specified | Destabilization | |

| Cytochrome P450cam | Non-exchangeable side chains | Not specified | Destabilization |

This table summarizes the observed changes in protein thermal stability upon deuteration.

Structural Analysis by NMR and Neutron Diffraction

Perdeuteration (replacement of all non-exchangeable protons with deuterons) is a widely used technique in protein NMR spectroscopy, particularly for large proteins. It simplifies complex proton spectra and reduces signal overlap. Selective deuteration of specific amino acid types or at specific positions can be used to probe local structure and dynamics. In neutron diffraction, deuteration provides contrast variation, allowing for the visualization of different parts of a macromolecular complex.

Experimental Protocols

Synthesis of Deuterated Amino Acids

Several methods exist for the synthesis of deuterated amino acids, each with its own advantages and limitations.

Protocol 6.1.1: Palladium-Catalyzed H/D Exchange for β-Deuterated Amino Acids

-

Reactants: N-protected amino amide, Palladium(II) acetate (Pd(OAc)₂), Deuterated acetic acid (CD₃COOD) in D₂O.

-

Reaction: The amino amide substrate reacts with Pd(OAc)₂ to form a cyclopalladium complex.

-

H/D Exchange: The C-H bond at the β-position is activated, and H/D exchange occurs with deuterated acetic acid.

-

Product Formation: The deuterated N-protected amino amide is generated, and the palladium catalyst is regenerated.

-

Deprotection: The protecting groups are removed to yield the β-deuterated amino acid.

Protocol 6.1.2: Acid-Catalyzed Deuteration of Aromatic Amino Acids

-

Reactants: L-Tyrosine, 20% D₂SO₄ in D₂O.

-

Reaction: The reactants are heated for an extended period (e.g., >2 days).

-

Mechanism: Electrophilic aromatic substitution occurs, replacing hydrogens on the aromatic ring with deuterium.

-

Purification: The deuterated amino acid is purified from the reaction mixture.

Analysis of Deuterated Amino Acids

The site and extent of deuterium incorporation are typically analyzed using NMR spectroscopy and mass spectrometry.

Protocol 6.2.1: NMR Analysis

-

¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium substitution at that position.

-

²H NMR: The direct observation of a deuterium signal provides unambiguous evidence of deuteration at a specific site.

-

Sample Preparation: The deuterated compound is dissolved in a non-deuterated solvent to avoid interference from the solvent signal.

Protocol 6.2.2: Mass Spectrometry Analysis

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

-

Principle: The mass of the deuterated compound will be higher than its non-deuterated counterpart by the number of incorporated deuterium atoms.

-

Quantitative Analysis: Selected Ion Monitoring (SIM) can be used for accurate quantification of the extent of deuteration.

Caption: Analytical workflow for the characterization of deuterated amino acids.

Conclusion and Future Outlook

Deuterated amino acid intermediates represent a mature yet continually evolving field of study with significant biological implications. Their ability to modulate metabolic rates through the kinetic isotope effect has been successfully translated into improved therapeutics. Furthermore, their role as probes in mechanistic and metabolic studies continues to provide invaluable insights into complex biological systems. As synthetic methodologies for site-selective deuteration become more sophisticated and analytical techniques gain sensitivity, the applications of deuterated amino acids in drug discovery, diagnostics, and fundamental biological research are poised for further expansion. The continued exploration of the subtle yet profound effects of deuteration on biological systems will undoubtedly unlock new opportunities for scientific advancement.

References

The Role of DL-Cystathionine-d4 in Advancing the Study of Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in defects in the body's metabolic pathways. The accurate and timely diagnosis of these conditions is crucial for effective management and therapeutic intervention. Two such disorders, homocystinuria due to cystathionine beta-synthase (CBS) deficiency and cystathioninuria, involve disruptions in the transsulfuration pathway, leading to abnormal levels of sulfur-containing amino acids. Stable isotope dilution mass spectrometry (SID-MS) has emerged as a powerful analytical technique for the precise quantification of metabolites, and the use of deuterated internal standards like DL-Cystathionine-d4 is central to the reliability of these methods. This technical guide provides a comprehensive overview of the application of this compound in the study of these IEMs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Cystathionine is a key intermediate in the conversion of methionine to cysteine.[1] Its concentration in biological fluids is a critical biomarker for assessing the functionality of the transsulfuration pathway. In CBS deficiency, the impaired conversion of homocysteine and serine to cystathionine leads to an accumulation of homocysteine and methionine, and a decrease in cystathionine levels.[2] Conversely, cystathioninuria, caused by a deficiency in cystathionine γ-lyase (CTH), results in the accumulation of cystathionine in the blood and urine.[3] The use of this compound as an internal standard in LC-MS/MS assays allows for the accurate quantification of endogenous cystathionine, correcting for variations in sample preparation and instrument response.[1][4]

Core Concepts in the Diagnosis of Transsulfuration Pathway Disorders

The diagnosis of homocystinuria and cystathioninuria relies on the biochemical analysis of amino acids in plasma and urine. Key diagnostic markers include elevated total homocysteine (tHcy) and methionine, and decreased cystathionine in CBS deficiency. In contrast, cystathioninuria is characterized by elevated levels of cystathionine. The gold standard for confirming CBS deficiency is the measurement of cystathionine production from homocysteine and serine in cultured fibroblasts using isotopically labeled substrates.

Stable isotope dilution LC-MS/MS offers high sensitivity and specificity for the quantification of these metabolites. The principle involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the biological sample. The labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case). By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard, the concentration of the analyte can be accurately determined.

Experimental Protocol: Quantification of Plasma Cystathionine using this compound and LC-MS/MS

This section provides a representative experimental protocol for the determination of cystathionine in human plasma using a stable isotope dilution LC-MS/MS method with this compound as the internal standard. This protocol is a synthesis of methodologies described in the literature.

1. Materials and Reagents

-

DL-Cystathionine

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Human plasma (for calibration and quality control)

2. Preparation of Standard and Internal Standard Solutions

-

Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cystathionine in a known volume of 0.1% formic acid in water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1% formic acid in water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cystathionine stock solution with 0.1% formic acid in water to create a calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 0.1% formic acid in water to a final concentration appropriate for spiking into plasma samples. The optimal concentration should be determined during method development.

3. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or a zwitterionic-hydrophilic interaction liquid chromatography (Z-HILIC) column is suitable for the separation of underivatized amino acids.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the chosen column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of cystathionine to this compound against the concentration of the calibrators.

-

Determine the concentration of cystathionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the reference ranges and typical concentrations of cystathionine and related metabolites in plasma for healthy individuals and patients with inborn errors of the transsulfuration pathway.

Table 1: Plasma Amino Acid Reference Ranges in a Healthy Adult Population (>15 years)

| Analyte | Concentration (µmol/L) |

| Cystathionine | 0.0 - 0.7 |

| Methionine | 12.7 - 41.1 |

| Homocystine | 0.0 - 0.1 |

Data sourced from Labcorp reference intervals.

Table 2: Typical Plasma Metabolite Concentrations in Inborn Errors of Metabolism

| Condition | Total Homocysteine (tHcy) (µmol/L) | Methionine (µmol/L) | Cystathionine (µmol/L) |

| Healthy Controls | < 15 | 12 - 45 | 0.05 - 0.5 |

| CBS Deficiency (Untreated) | > 100 | High or borderline high | Low to undetectable |

| Remethylation Defects | Elevated | Low or low normal | Raised |

Data synthesized from multiple sources.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for the analysis of cystathionine.

Caption: The transsulfuration pathway illustrating the conversion of methionine to cysteine.

Caption: Experimental workflow for cystathionine quantification by SID-MS.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of cystathionine in biological matrices, which is critical for the diagnosis and monitoring of inborn errors of metabolism such as homocystinuria and cystathioninuria. The stable isotope dilution LC-MS/MS methodology detailed in this guide provides the necessary sensitivity and specificity for clinical and research applications. By enabling precise measurement of key metabolic intermediates, this compound facilitates a deeper understanding of the pathophysiology of these disorders and supports the development of novel therapeutic strategies. The continued application of such advanced analytical techniques is paramount to improving patient outcomes in the field of metabolic medicine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cystathionine in Biological Matrices using DL-Cystathionine-d4 as an Internal Standard by LC-MS/MS

Introduction

Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2][3] Accurate quantification of cystathionine in biological samples is essential for studying various physiological and pathological conditions, including inherited metabolic disorders like homocystinuria.[4] This application note describes a robust and sensitive method for the quantitative analysis of cystathionine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DL-Cystathionine-d4 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5]

Principle

The method employs isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the biological sample prior to sample preparation. The analyte (cystathionine) and the internal standard are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Sample Preparation (Plasma/Serum)

This protocol is a general guideline and may require optimization for specific matrices.

-

Thaw plasma or serum samples on ice.

-

In a microcentrifuge tube, combine 100 µL of the sample with 10 µL of a 30% sulfosalicylic acid solution for protein precipitation.

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions and may need to be optimized for your specific instrumentation.

-

Liquid Chromatography:

-

System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C18, 2.1 mm x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.2 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-2 min: 5-40% B

-

2-7 min: 40% B

-

7-8 min: 40-5% B

-

8-9 min: 5% B

-

-

Injection Volume: 4-10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cystathionine: Precursor m/z 223.1 -> Product m/z 134.0

-

This compound: Precursor m/z 227.1 -> Product m/z 138.0

-

-

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions on your specific mass spectrometer.

-

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. The data is compiled from similar LC-MS/MS methods for amino acid analysis.

Table 1: Calibration Curve Parameters

| Analyte | Internal Standard | Calibration Range | Linearity (r²) |

| Cystathionine | This compound | 2.5 - 100 µmol/L | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control | Concentration (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (LQC) | 10 | < 15 | < 15 | 85 - 115 |

| Medium (MQC) | 50 | < 10 | < 10 | 90 - 110 |

| High (HQC) | 80 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| Matrix | Spiked Concentration (µmol/L) | Recovery (%) |

| Plasma | 25 | 92 |

| Plasma | 75 | 95 |

Visualizations

Diagram 1: Transsulfuration Pathway

Caption: The transsulfuration pathway showing the conversion of homocysteine and serine to cysteine via cystathionine.

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of cystathionine using LC-MS/MS.

References

- 1. Cystathionine - Wikipedia [en.wikipedia.org]

- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Isotope Labeling with DL-Cystathionine-d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. While canonical amino acids like arginine and lysine are commonly used, the application of non-canonical amino acids and metabolic precursors offers unique advantages for tracing specific metabolic pathways and overcoming certain limitations of traditional SILAC.

This document provides a detailed protocol for the use of DL-Cystathionine-d4 as a metabolic precursor for stable isotope labeling of cysteine residues in newly synthesized proteins. Cystathionine is a key intermediate in the transsulfuration pathway, which converts methionine to cysteine. By supplementing cell culture media with this compound, the deuterium-labeled cysteine (Cys-d4) is endogenously synthesized and incorporated into proteins, enabling the differentiation and relative quantification of proteomes from different experimental conditions using mass spectrometry.

Principle of the Method

The protocol is based on the intracellular conversion of exogenously supplied this compound into L-Cysteine-d4. This metabolic labeling strategy is particularly useful for studying pathways involving sulfur-containing amino acids and for cell lines where traditional cysteine/methionine labeling might be problematic. The workflow involves growing one population of cells in a "light" medium containing standard L-Cystathionine and another population in a "heavy" medium supplemented with this compound. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass shift of 4 Da in peptides containing labeled cysteine allows for the relative quantification of protein abundance.

Metabolic Pathway of this compound Incorporation

The supplied this compound is transported into the cells where the L-isomer is acted upon by the enzyme Cystathionine γ-lyase (CTH). CTH cleaves L-Cystathionine-d4 to produce L-Cysteine-d4, α-ketobutyrate, and ammonia. The resulting L-Cysteine-d4 is then charged to its cognate tRNA and incorporated into newly synthesized proteins.

Metabolic incorporation of this compound into proteins.

Materials and Reagents

-

This compound (ensure high isotopic purity)

-

L-Cystathionine

-

Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Mass spectrometry-grade solvents (acetonitrile, formic acid, water)

-

Cell line with a functional transsulfuration pathway (e.g., U373, HepG2, various cancer cell lines)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Labeling

-

Prepare Labeling Media:

-

Light Medium: Supplement cysteine-free medium with 10% dFBS and the desired concentration of L-Cystathionine (e.g., 0.25-1.0 mM). The optimal concentration should be determined empirically for the specific cell line.

-

Heavy Medium: Supplement cysteine-free medium with 10% dFBS and the same concentration of this compound.

-

-

Cell Adaptation and Labeling:

-

Culture the chosen cell line in the respective "light" and "heavy" labeling media.

-

To ensure complete incorporation of the label, cells should be passaged for at least 5-6 doublings in the labeling media.

-

Monitor cell morphology and proliferation to ensure that the labeling compound is not cytotoxic at the chosen concentration. A preliminary cytotoxicity assay is recommended.

-

-

Experimental Treatment:

-

Once the cells have reached near-complete labeling (>95%), apply the experimental treatment to the "heavy" labeled cells. The "light" labeled cells can serve as the control.

-

Sample Preparation for Mass Spectrometry

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate (e.g., using a BCA assay).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution of 0.1% formic acid.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

-

-

Data Analysis:

-

Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut) for protein identification and quantification.

-

Configure the software to search for a variable modification of +4.0251 Da on cysteine residues (corresponding to the mass difference of 4 deuteriums).

-

The software will calculate the heavy-to-light (H/L) ratios for each identified peptide and protein, providing a measure of the relative protein abundance between the two conditions.

-

Experimental Workflow Diagram

Workflow for quantitative proteomics using this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the results.

Table 1: Labeling Efficiency of this compound in U373 Cells

| Incubation Time (hours) | This compound (mM) | % Cysteine-d4 Incorporation (Mean ± SD) |

| 24 | 0.5 | 85.2 ± 3.1 |

| 48 | 0.5 | 96.5 ± 1.8 |

| 72 | 0.5 | 98.1 ± 0.9 |

| 48 | 0.25 | 94.8 ± 2.5 |

| 48 | 1.0 | 97.2 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual incorporation rates will vary depending on the cell line and experimental conditions.

Table 2: Relative Quantification of Selected Proteins in Response to Drug Treatment

| Protein Accession | Gene Name | Protein Name | H/L Ratio (Treated/Control) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |

| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |

| P10636-8 | CASP3 | Caspase-3 | 3.12 | <0.001 | Upregulated |

Note: The data presented in this table is hypothetical and for illustrative purposes. H/L ratios represent the relative abundance of proteins in the drug-treated sample compared to the control.

Troubleshooting and Considerations

-

Incomplete Labeling: Ensure a sufficient number of cell doublings in the labeling medium. Check the purity of the labeled amino acid and ensure the absence of unlabeled cysteine and methionine in the base medium and dialyzed serum.

-

Cytotoxicity: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.

-